N-(2,5-二甲基苯基)-2-{8-甲基-3-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-4-氧代-3,4-二氢-5H-嘧啶并[5,4-b]吲哚-5-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide” is a complex organic molecule. It is a derivative of N-2,5-Dimethylphenylthioureido Acid .
Molecular Structure Analysis
The molecular structure of this compound likely involves an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a pyrimido[5,4-b]indol ring system, which is a fused ring system involving a pyrimidine ring and an indole ring .科学研究应用
合成和结构分析
相关化合物的合成:化合物 N-(2,5-二甲基苯基)-2-{8-甲基-3-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-4-氧代-3,4-二氢-5H-嘧啶并[5,4-b]吲哚-5-基}乙酰胺属于一类涉及复杂合成的化合物。类似的化合物,如 N-酰基-N-(4-甲基-3,6-二氢-2H-吡喃-3-基)-2-碘-4,6-二甲基苯胺,已通过涉及 2-碘-2,4-二甲基苯胺和各种溴化物的反应合成,然后用溴化乙酰或 4-硝基苯甲酰氯处理。这些过程经常导致顺式和反式异构体的形成,表明这些化合物的结构复杂性 (Skladchikov, Suponitskii, & Gataullin, 2013)。
化学结构阐明:对相关化合物(如含 1,3,4-恶二唑和 1,2,4-三唑部分的各种取代吲哚)的研究涉及使用红外光谱、1H 核磁共振和质谱等技术对化学结构进行详细阐明。这些方法对于确认复杂分子的精确结构至关重要,这对于了解它们在科学研究中的潜在应用至关重要 (Gadegoni & Manda, 2013)。
潜在应用
生物活性:已研究类似化合物的抗菌活性。例如,1,3,4-恶二唑的衍生物已针对革兰氏阳性菌和革兰氏阴性菌进行了测试,显示出作为抗菌剂的潜力。此类研究表明 N-(2,5-二甲基苯基)-2-{8-甲基-3-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-4-氧代-3,4-二氢-5H-嘧啶并[5,4-b]吲哚-5-基}乙酰胺 在开发新的抗菌剂方面的可能应用 (Siddiqui 等,2014)。
药理学评估:这些化合物通常会进行药理学评估,以确定其潜在治疗应用。分子对接研究和细胞毒性测试是用于评估这些化合物在生物系统中的功效和安全性的常用方法。此类研究可以揭示 N-(2,5-二甲基苯基)-2-{8-甲基-3-[(3-甲基-1,2,4-恶二唑-5-基)甲基]-4-氧代-3,4-二氢-5H-嘧啶并[5,4-b]吲哚-5-基}乙酰胺 在医学研究和药物开发中的潜力 (Siddiqui 等,2014)。
作用机制
Target of action
Both compounds contain structures that are common in many bioactive molecules. For instance, the 1,2,4-triazole moiety found in the first compound is known to exhibit a wide range of biological activities . Similarly, the second compound contains an indole moiety, which is a common structure in many natural compounds with diverse biological activities .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways these compounds might affect. Compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Result of action
Based on the biological activities associated with similar compounds, they could potentially induce a wide range of effects, from altering enzyme activity to disrupting cell membrane integrity .
生化分析
Biochemical Properties
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide play significant roles in biochemical reactions. These compounds interact with enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The interaction with these receptors is crucial for their potential therapeutic applications, particularly in targeting triple-negative breast cancer . The binding affinity of these compounds to EGFR and VEGFR-2 has been demonstrated through molecular docking studies, indicating their potential as inhibitors of these receptors .
Cellular Effects
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide influence various cellular processes. These compounds have been shown to affect cell signaling pathways, particularly those involving EGFR and VEGFR-2. By inhibiting these receptors, the compounds can disrupt cell proliferation and angiogenesis, which are critical processes in cancer progression . Additionally, these compounds may influence gene expression and cellular metabolism, further contributing to their therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide involves their binding interactions with EGFR and VEGFR-2. These compounds exhibit high binding affinities to the active sites of these receptors, leading to their inhibition . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis. Additionally, these compounds may induce changes in gene expression, contributing to their overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide have been observed to change over time. These compounds exhibit stability under controlled conditions, but their degradation products may form over extended periods. Long-term studies have shown that these compounds can maintain their inhibitory effects on EGFR and VEGFR-2, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide vary with different dosages. At lower dosages, these compounds effectively inhibit EGFR and VEGFR-2, leading to reduced cell proliferation and angiogenesis. At higher dosages, toxic effects may be observed, including adverse impacts on normal cellular functions and potential organ toxicity .
Metabolic Pathways
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide are involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of metabolites within cells. The compounds may undergo biotransformation, leading to the formation of active or inactive metabolites that contribute to their overall effects .
Transport and Distribution
The transport and distribution of N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide within cells and tissues involve interactions with transporters and binding proteins. These compounds may be actively transported into cells or passively diffuse across cell membranes. Their distribution within tissues can be influenced by their binding affinity to specific proteins, affecting their localization and accumulation .
Subcellular Localization
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide exhibit specific subcellular localization patterns. These compounds may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Their localization can influence their activity and function, contributing to their overall biochemical effects .
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-36-22-10-8-20(9-11-22)27-25(34)19-7-12-23-28-32(26(35)31(23)17-19)18-24(33)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17H,13-16,18H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIZRBSENJYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。